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Abstract
(R)-I-BET762 carboxylic acid is a key chemical entity in the field of epigenetic research and

drug development, particularly in the domain of targeted protein degradation. As the R-

enantiomer of I-BET762 carboxylic acid, it serves as a high-affinity ligand for the bromodomain

and extra-terminal domain (BET) family of proteins, with a notable inhibitory activity against

BRD4. This technical guide provides a comprehensive overview of (R)-I-BET762 carboxylic
acid, including its chemical properties, mechanism of action, and its role as a "warhead" in

Proteolysis Targeting Chimeras (PROTACs). This document synthesizes available data on its

biological activity, outlines relevant experimental protocols, and visualizes the associated

signaling pathways to support ongoing research and development efforts.

Introduction
Epigenetic modifications are pivotal in regulating gene expression, and their dysregulation is a

hallmark of numerous diseases, including cancer. The Bromodomain and Extra-Terminal

domain (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are critical epigenetic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b15621404#bc-rfq
https://www.benchchem.com/product/b15621404/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-i-bet762-carboxylic-acid
https://www.benchchem.com/product/b15621404/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-i-bet762-carboxylic-acid
https://www.benchchem.com/product/b15621404/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-i-bet762-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


"readers" that recognize acetylated lysine residues on histones, thereby recruiting

transcriptional machinery to specific gene loci. Inhibition of BET proteins has emerged as a

promising therapeutic strategy.

I-BET762 (also known as Molibresib or GSK525762) is a potent pan-BET inhibitor that has

been evaluated in clinical trials. (R)-I-BET762 carboxylic acid is a derivative of this compound,

featuring a carboxylic acid moiety that enables its conjugation to E3 ligase ligands to form

PROTACs. These heterobifunctional molecules are designed to induce the targeted

degradation of BET proteins, offering a distinct and potentially more efficacious mechanism of

action compared to simple inhibition.

Chemical and Physical Properties
(R)-I-BET762 carboxylic acid is the R-enantiomer of 2-((6-(4-chlorophenyl)-8-methoxy-1-

methyl-4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-yl)acetic acid). The introduction of the

carboxylic acid provides a crucial handle for chemical modification, particularly for the synthesis

of PROTACs.

Property Value

IUPAC Name

2-[(4R)-6-(4-chlorophenyl)-8-methoxy-1-methyl-

4H-[1][2][3]triazolo[4,3-a][1][3]benzodiazepin-4-

yl]acetic acid

Synonyms

(R)-Molibresib carboxylic acid; (R)-

GSK525762A carboxylic acid; (R)-PROTAC

BRD4-binding moiety 2

Molecular Formula C₂₀H₁₇ClN₄O₃

Molecular Weight 396.83 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

Mechanism of Action and Biological Activity
BET Inhibition
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As a derivative of I-BET762, (R)-I-BET762 carboxylic acid functions by competitively binding

to the acetyl-lysine binding pockets of BET bromodomains. This prevents the interaction

between BET proteins and acetylated histones, thereby disrupting the recruitment of

transcriptional regulators and elongation factors to chromatin. The primary consequence of this

inhibition is the downregulation of key oncogenes and pro-inflammatory genes.

Quantitative Biological Data
While specific quantitative data for the (R)-enantiomer is not extensively available in the public

domain, the racemic mixture of I-BET762 carboxylic acid has been reported to be a BRD4

inhibitor with a pIC₅₀ of 5.1[4][5][6]. This corresponds to an IC₅₀ value in the micromolar range.

It is important to note that the parent compound, I-BET762, exhibits high affinity for multiple

BET family members.

Table 1: Biological Activity of the Parent Compound I-BET762 (Molibresib)

Parameter BRD2 BRD3 BRD4 Reference

Binding Affinity

(Kd, nM)
61.3 50.5 55.2 --INVALID-LINK--

IC₅₀ (nM) 32.5 42.4 36.1 --INVALID-LINK--

Data for I-BET762 is provided for context as it is the parent compound of (R)-I-BET762
carboxylic acid.

Role in PROTACs
The carboxylic acid moiety of (R)-I-BET762 carboxylic acid is instrumental in its application as

a "warhead" for PROTACs. It provides a reactive site for the attachment of a linker, which in

turn is connected to a ligand for an E3 ubiquitin ligase (e.g., Cereblon or VHL). The resulting

PROTAC molecule can simultaneously bind to a BET protein and an E3 ligase, inducing the

ubiquitination and subsequent proteasomal degradation of the target BET protein.
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Figure 1: Mechanism of Action of a PROTAC utilizing (R)-I-BET762 carboxylic acid.

Downstream Signaling Pathways
Inhibition or degradation of BET proteins by compounds like (R)-I-BET762 carboxylic acid
leads to the transcriptional repression of several key oncogenes and inflammatory mediators.

The most well-characterized downstream targets include c-Myc and genes regulated by the

NF-κB pathway.
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Figure 2: Key signaling pathways affected by BET protein inhibition/degradation.

Metabolism and Pharmacokinetics
The metabolic fate of (R)-I-BET762 carboxylic acid has not been specifically detailed in public

literature. However, studies on the parent compound, I-BET762 (Molibresib), indicate that it is

metabolized primarily by cytochrome P450 3A4 (CYP3A4) into two major active metabolites:

GSK3536835 (ethyl hydroxy) and GSK3529246 (N-desethyl). These metabolites are reported

to be equipotent to the parent drug. It is plausible that the carboxylic acid derivative may be a

minor metabolite, though it is more commonly utilized as a synthetic intermediate for PROTAC

development.

Table 2: Pharmacokinetic Parameters of I-BET762 (Molibresib) in Humans
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Parameter Value

Bioavailability Orally bioavailable

Metabolism Primarily via CYP3A4

Major Metabolites
GSK3536835 (ethyl hydroxy), GSK3529246 (N-

desethyl)

Terminal Half-life (t₁/₂) 3-7 hours

Synthesis
A detailed, publicly available protocol for the specific synthesis of (R)-I-BET762 carboxylic
acid is scarce. However, a plausible synthetic route would involve the hydrolysis of the

corresponding ester precursor, which can be synthesized from the core benzodiazepine

structure. The stereochemistry is a critical aspect, and chiral separation or asymmetric

synthesis would be required to obtain the desired R-enantiomer.

Experimental Protocols
BRD4 Inhibition Assay (Time-Resolved Fluorescence
Energy Transfer - TR-FRET)
This assay is commonly used to measure the binding of BET inhibitors to their target

bromodomains.

Objective: To determine the IC₅₀ of (R)-I-BET762 carboxylic acid for BRD4.

Materials:

Recombinant BRD4 protein (e.g., BRD4(1) domain) tagged with a donor fluorophore (e.g.,

Terbium chelate).

A biotinylated histone peptide (e.g., H4 tetra-acetylated) that binds to BRD4.

An acceptor fluorophore conjugated to streptavidin (e.g., d2).

(R)-I-BET762 carboxylic acid.
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Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA).

384-well low-volume black plates.

TR-FRET compatible plate reader.

Procedure:

Prepare serial dilutions of (R)-I-BET762 carboxylic acid in DMSO and then in assay buffer.

In a 384-well plate, add the test compound dilutions.

Add the tagged BRD4 protein and the biotinylated histone peptide to the wells.

Incubate at room temperature for a defined period (e.g., 60 minutes) to allow for binding

equilibrium.

Add the streptavidin-conjugated acceptor fluorophore.

Incubate for another period (e.g., 60 minutes).

Read the plate on a TR-FRET reader, measuring emission at two wavelengths (e.g., 620 nm

for the donor and 665 nm for the acceptor).

Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot against the

compound concentration to determine the IC₅₀.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b15621404/docs?utm_src=pdf-body#an-in-depth-technical-guide-to-r-i-bet762-carboxylic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15621404?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare serial dilutions of
(R)-I-BET762 carboxylic acid

Add compound, tagged BRD4,
and biotinylated histone peptide to plate

Incubate to reach binding equilibrium

Add streptavidin-conjugated
acceptor fluorophore

Incubate for acceptor binding

Read plate on TR-FRET reader

Calculate TR-FRET ratio and
determine IC50

Click to download full resolution via product page

Figure 3: General workflow for a TR-FRET based BRD4 inhibition assay.

Conclusion and Future Directions
(R)-I-BET762 carboxylic acid is a valuable chemical tool for the study of BET protein function

and for the development of novel therapeutics, particularly in the burgeoning field of targeted

protein degradation. While there is a need for more detailed public data on its specific
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biological activity and synthesis, its role as a PROTAC warhead is well-established. Future

research should focus on the comprehensive characterization of PROTACs derived from this

molecule, including their efficacy and selectivity in various disease models. Furthermore, a

deeper understanding of its metabolic profile will be crucial for the clinical translation of any

resulting drug candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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